molecular formula C24H21ClN4O3S2 B2987056 N-(5-chloro-2-methoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 923202-92-0

N-(5-chloro-2-methoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2987056
CAS RN: 923202-92-0
M. Wt: 513.03
InChI Key: DLOJUMWVHRKCHH-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H21ClN4O3S2 and its molecular weight is 513.03. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

Anticancer Properties : Research on thiazole derivatives, including compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, has indicated significant anticancer activity. One study synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, evaluating their antitumor activities against human lung adenocarcinoma cells. Specific derivatives showed high selectivity and induced apoptosis in cancer cells, suggesting a promising direction for anticancer drug development (Evren et al., 2019).

Herbicide and Pesticide Research

Herbicide Activity : Chloroacetamide herbicides, related in function to the mentioned compound, have been extensively studied for their pre-emergent activity in agriculture. These studies explore the metabolism of herbicides like acetochlor in liver microsomes, providing insight into their biodegradation and potential environmental impact. The detailed metabolism pathways could help in designing more environmentally friendly herbicides with similar functional groups (Coleman et al., 2000).

Chemical Synthesis and Stability

Synthesis and Stability : The compound's structural relatives have been synthesized and evaluated for their stability and reactivity. For instance, investigations into the silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes lead to heterocycles that show varied reactivity and potential for further chemical transformations. These studies provide a foundational understanding of the compound's reactivity and potential modifications for enhanced stability or activity (Lazareva et al., 2017).

Enzyme Inhibition for Therapeutic Applications

Enzyme Inhibition : Dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR), sharing a similar molecular framework with the compound , have been explored for their therapeutic potential. These inhibitors offer a promising approach to targeting cancer cells by inhibiting critical pathways involved in cell growth and survival. Studies on these compounds help in understanding the enzyme inhibition potential of related chemical structures (Stec et al., 2011).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O3S2/c1-14-23(34-24(26-14)15-5-4-6-17(11-15)31-2)18-8-10-22(29-28-18)33-13-21(30)27-19-12-16(25)7-9-20(19)32-3/h4-12H,13H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLOJUMWVHRKCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

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